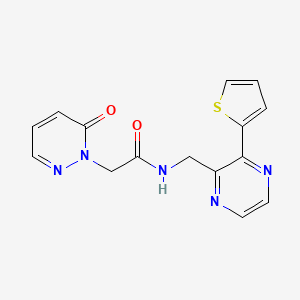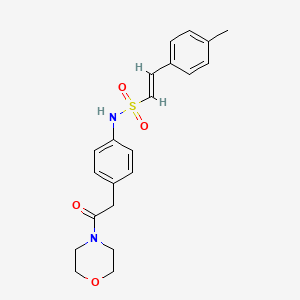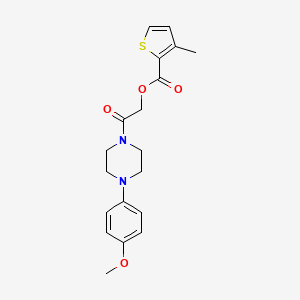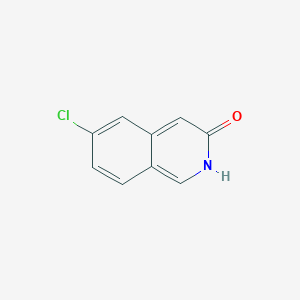
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, also known as PBF-509, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a benzofuran derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has been shown to have potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. This compound has been shown to increase cAMP levels in cells, which can lead to a variety of physiological effects. This compound has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one inhibits PDE4 by binding to the catalytic site of the enzyme. This prevents the enzyme from hydrolyzing cAMP, which leads to an increase in cAMP levels in cells. Increased cAMP levels can lead to a variety of physiological effects, including anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines and chemokines in cells. This compound has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of PDE4 in various physiological processes. This compound has also been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. One area of research could be to further investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as asthma and COPD. Another area of research could be to study its effects on other physiological processes that are regulated by cAMP, such as cell proliferation and differentiation. Additionally, further studies could be done to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves a multi-step process that starts with the reaction of 2-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with benzyl bromide to form the benzylated Schiff base. The benzylated Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. Finally, the alcohol is oxidized using Jones reagent to form this compound.
Eigenschaften
IUPAC Name |
(2Z)-6-phenylmethoxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-18-9-8-17(24-14-15-5-2-1-3-6-15)12-19(18)25-20(21)11-16-7-4-10-22-13-16/h1-13H,14H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKOWOTKBCQON-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)



![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)